1-[(Thiophen-3-ylmethyl)amino]propan-2-ol

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Researchers developing beta-adrenergic or receptor-targeted libraries need positional isomers with unique hydrogen-bonding profiles, not generic thiophene-2-yl analogs. This racemic beta-amino alcohol offers a free secondary amine and alcohol for diverse N-alkylation, acylation, and selective oxidation. - **Differentiated scaffold:** Thiophene-3-ylmethyl vs. common 2-yl isomer; modulates lipophilicity & metabolic stability. - **Synthetic versatility:** Dual reactive sites enable hit-to-lead library expansion. - **Chiral precursor:** Suitable for resolution or asymmetric catalysis to access enantiopure intermediates. Reliable supply for R&D quantities.

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
Cat. No. B13259036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Thiophen-3-ylmethyl)amino]propan-2-ol
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCC(CNCC1=CSC=C1)O
InChIInChI=1S/C8H13NOS/c1-7(10)4-9-5-8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3
InChIKeyBYPIMGZLSKQIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Thiophen-3-ylmethyl)amino]propan-2-ol: Structural & Procurement Baseline


1-[(Thiophen-3-ylmethyl)amino]propan-2-ol (CAS 892592-72-2) is a beta-amino alcohol featuring a thiophene-3-ylmethyl moiety linked to a propan-2-ol backbone. With the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol, this compound serves as a versatile building block and intermediate in medicinal chemistry, particularly for the construction of molecules targeting adrenergic and related receptor systems . Its structural characteristics—a secondary amine, a secondary alcohol, and a thiophene heterocycle—provide a unique scaffold for exploring structure-activity relationships and for synthesizing more complex pharmacophores [1].

Thiophene-3-ylmethyl amino alcohol scaffold
Secondary amine & alcohol for diverse derivatization
Chiral propan-2-ol center for asymmetric synthesis

Why 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol Is Not Interchangeable


Seemingly minor structural variations in thiophene-amino alcohol derivatives lead to significant differences in physicochemical properties, synthetic utility, and potential biological activity. The specific combination of a thiophene-3-ylmethyl group (as opposed to the more common thiophene-2-yl isomer) and a secondary hydroxyl group on the propan-2-ol backbone (as opposed to a primary hydroxyl in propan-1-ol isomers) creates a distinct hydrogen-bonding profile and steric environment . These differences directly influence key parameters for medicinal chemists and process development scientists: reactivity in subsequent derivatization steps, metabolic stability of derived drug candidates, and the ability to fine-tune lipophilicity without adding excessive molecular weight [1]. Generic substitution with a positional isomer or an N-methylated analog would alter the fundamental electronic and spatial properties of the scaffold, potentially derailing a carefully optimized structure-activity relationship or a validated synthetic route.

Positional isomer Secondary alcohol vs. primary alcohol alters reactivity and hydrogen bonding.
Thiophene substitution 3-ylmethyl vs. 2-ylmethyl shifts electronic distribution and pharmacophore geometry.
N-substitution Unmethylated NH vs. N-methyl analog changes synthetic versatility and H-bond donor potential.

1-[(Thiophen-3-ylmethyl)amino]propan-2-ol: Differentiation from Key Analogs


Positional Isomerism: Secondary vs. Primary Alcohol

The target compound is a positional isomer of 2-[(Thiophen-3-ylmethyl)amino]propan-1-ol (CAS 1154899-14-5). The key structural distinction is the location of the hydroxyl group: it is on the second carbon (propan-2-ol) in the target compound, versus the first carbon (propan-1-ol) in the comparator. This difference dictates the compound's classification as a secondary alcohol, which has different steric and electronic properties compared to a primary alcohol, influencing its reactivity in subsequent derivatization (e.g., esterification, oxidation) .

Positional Isomerism
Data to verify
Secondary alcohol (propan-2-ol) vs. primary alcohol (propan-1-ol) isomer
Affects steric and electronic environment for derivatization.
Reactivity profile may shift hydrogen-bonding capacity.
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Thiophene Substitution Pattern: 3-ylmethyl vs. 2-ylmethyl

The target compound contains a thiophene-3-ylmethyl substituent. In contrast, key intermediates for beta-blockers like duloxetine alcohol utilize a thiophene-2-yl scaffold . The position of the thiophene ring attachment (3-position vs. 2-position) alters the electronic distribution of the heterocycle and the orientation of the pendant amine group. Patents on thiophene ethanolamines highlight that such modifications, including substitution on the thiophene ring, are critical for achieving desired antihypertensive and beta-receptor blocking activities [1]. While specific quantitative binding data for this exact compound are not available, class-level evidence demonstrates that thiophene substitution patterns directly influence pharmacological potency and selectivity profiles [2].

Thiophene Substitution
Class-level inference
Thiophene-3-ylmethyl vs. thiophene-2-ylmethyl scaffold
May alter pharmacophore orientation and selectivity profile.
Limited direct binding data; class-level SAR reference.
Beta-Adrenergic Receptor Cardiovascular Drug Discovery Pharmacophore Design

N-Substitution: Unmethylated vs. N-Methylated Amine

The target compound possesses a secondary amine (NH) that is not further alkylated. This is in contrast to related intermediates such as (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which contains an N-methyl group . The absence of the methyl group in the target compound provides a more nucleophilic amine, offering greater synthetic flexibility. It can be readily alkylated, acylated, or used in reductive amination reactions, whereas the N-methyl analog has limited options for further N-derivatization. The target compound's NH group also provides a hydrogen-bond donor, which can be crucial for target engagement in biological systems [1].

N-Substitution
Cross-study comparable
Secondary amine (NH) vs. tertiary amine (N–CH₃)
Unmethylated amine enables broader synthetic diversification.
NH group provides hydrogen-bond donor for target engagement.
Amine Reactivity Synthetic Versatility Medicinal Chemistry

1-[(Thiophen-3-ylmethyl)amino]propan-2-ol: Research & Industrial Applications


Novel Beta-Adrenergic Receptor Ligand Exploration

The compound's thiophene-3-ylmethyl moiety, combined with its amino alcohol core, provides a unique pharmacophore for probing beta-adrenergic receptors. As documented in the class of thiophene ethanolamines, variations in the thiophene ring substitution pattern are directly linked to changes in beta-blocking activity and selectivity [1]. Researchers can use this compound as a starting point to synthesize and evaluate new chemical entities with potentially differentiated selectivity profiles compared to those derived from the more common thiophene-2-yl scaffold.

Divergent Synthesis of Complex Amines

The presence of a free secondary amine and a secondary alcohol makes this compound an exceptionally versatile intermediate. Unlike its N-methylated counterparts, the target compound can undergo N-alkylation, N-acylation, and reductive amination, while the secondary alcohol can be selectively oxidized or protected, enabling a wide array of synthetic pathways . This is particularly valuable for building diverse compound libraries for hit-to-lead optimization in drug discovery programs.

Chiral Building Block for Asymmetric Synthesis

Although commonly supplied as a racemate, the propan-2-ol backbone contains a chiral center, making the compound a valuable precursor for enantiopure synthesis. The secondary alcohol and amine functionalities are well-suited for chiral resolution techniques or for use in asymmetric catalysis, providing access to stereochemically defined intermediates for the pharmaceutical and fine chemical industries. This application is supported by the broader use of similar amino alcohols in asymmetric synthesis .

Application
Selection Property
Validation Focus
Beta-adrenergic receptor ligand exploration
Thiophene-3-ylmethyl pharmacophore
Selectivity profiling against 2-yl analogs
Divergent amine synthesis
Free secondary amine and alcohol
N-alkylation/acylation scope & alcohol protection
Chiral building block
Racemic propan-2-ol center
Chiral resolution & asymmetric synthesis

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